Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: 4-Iodo-2-methylbenzoic acid is used as an inhibitor of 15-PGDH (15-hydroxyprostaglandin dehydrogenase), a key enzyme in the prostaglandin degradation pathway . By inhibiting this enzyme, it can help to prevent and treat 15-PGDH-related diseases .
Thorough Summary of the Results or Outcomes Obtained: The outcomes of using 4-Iodo-2-methylbenzoic acid as a 15-PGDH inhibitor can potentially include the prevention and treatment of 15-PGDH-related diseases, such as fibrosis, inflammation, cardiovascular disease, wounds, and auto-immune diseases .
4-Iodo-2-methylbenzoic acid, with the molecular formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol, is an aromatic carboxylic acid. It features an iodo substituent at the para position relative to the carboxylic acid group on a methyl-substituted benzoic acid framework . This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
Currently, there is no documented information regarding a specific mechanism of action for 4-Iodo-2-methylbenzoic acid in biological systems.
As with most organic compounds, it is advisable to handle 4-iodo-2-methylbenzoic acid with proper safety precautions. Specific data on its toxicity is not available, but potential hazards include:
The synthesis of 4-Iodo-2-methylbenzoic acid typically involves iodination of 2-methylbenzoic acid. Several methods have been documented:
4-Iodo-2-methylbenzoic acid has diverse applications:
Several compounds share structural similarities with 4-Iodo-2-methylbenzoic acid. Here are some notable examples:
Compound Name | Structure Overview | Unique Features |
---|---|---|
2-Methylbenzoic Acid | Methyl group at position 2 | Lacks halogen substituent; simpler structure |
5-Iodo-2-methylbenzoic Acid | Iodine at position 5 | Different iodination position alters reactivity |
Methyl 4-iodo-2-methylbenzoate | Ester derivative of 4-Iodo-2-methylbenzoic acid | More lipophilic; used in different synthetic pathways |
Each of these compounds exhibits unique reactivity profiles due to differences in substitution patterns, which can significantly impact their chemical behavior and applications.